molecular formula C17H14FNO2 B3938541 8-[2-(2-fluorophenoxy)ethoxy]quinoline

8-[2-(2-fluorophenoxy)ethoxy]quinoline

Cat. No. B3938541
M. Wt: 283.30 g/mol
InChI Key: RISSMRCUVABJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2-fluorophenoxy)ethoxy]quinoline, also known as FPEQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has shown potential in various applications such as cancer treatment, anti-inflammatory therapy, and as an antibacterial agent.

Scientific Research Applications

8-[2-(2-fluorophenoxy)ethoxy]quinoline has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that 8-[2-(2-fluorophenoxy)ethoxy]quinoline can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory properties, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[2-(2-fluorophenoxy)ethoxy]quinoline has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is not fully understood. However, studies have suggested that 8-[2-(2-fluorophenoxy)ethoxy]quinoline induces apoptosis in cancer cells by activating the caspase pathway. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. The antibacterial activity of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
8-[2-(2-fluorophenoxy)ethoxy]quinoline has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. In animal studies, 8-[2-(2-fluorophenoxy)ethoxy]quinoline has been shown to reduce tumor growth and inflammation. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to have a positive effect on bone metabolism, making it a potential therapy for osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is its low toxicity, which makes it a safe compound to work with in laboratory experiments. 8-[2-(2-fluorophenoxy)ethoxy]quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 8-[2-(2-fluorophenoxy)ethoxy]quinoline. One area of interest is the development of 8-[2-(2-fluorophenoxy)ethoxy]quinoline as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 8-[2-(2-fluorophenoxy)ethoxy]quinoline and its potential as a therapeutic agent. Additionally, research could focus on improving the solubility of 8-[2-(2-fluorophenoxy)ethoxy]quinoline in water to make it more versatile in laboratory experiments. Finally, studies could be conducted to investigate the potential of 8-[2-(2-fluorophenoxy)ethoxy]quinoline as an antibacterial agent and its ability to combat antibiotic-resistant bacteria.

properties

IUPAC Name

8-[2-(2-fluorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISSMRCUVABJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6491632

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.